4-Cyano-3-fluorophenylzinc bromide
CAS No.: 521093-90-3
Cat. No.: VC3845560
Molecular Formula: C7H3BrFNZn
Molecular Weight: 265.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 521093-90-3 |
|---|---|
| Molecular Formula | C7H3BrFNZn |
| Molecular Weight | 265.4 g/mol |
| IUPAC Name | bromozinc(1+);2-fluorobenzene-4-ide-1-carbonitrile |
| Standard InChI | InChI=1S/C7H3FN.BrH.Zn/c8-7-4-2-1-3-6(7)5-9;;/h1,3-4H;1H;/q-1;;+2/p-1 |
| Standard InChI Key | NIWFBYSTLSLEQQ-UHFFFAOYSA-M |
| SMILES | C1=CC(=C(C=[C-]1)F)C#N.[Zn+]Br |
| Canonical SMILES | C1=CC(=C(C=[C-]1)F)C#N.[Zn+]Br |
Introduction
Structural Characteristics and Physicochemical Properties
Physicochemical Parameters
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₃BrFNZn | |
| Molecular Weight | 265.4 g/mol | |
| Appearance | Clear solution in THF | |
| Stability | Air- and moisture-sensitive | |
| Hazard Classification | Flammable, corrosive, toxic |
The compound’s solubility is limited to polar aprotic solvents like THF, with decomposition observed in protic media .
Synthesis and Optimization Strategies
Cobalt-Catalyzed Preparation
A cost-effective synthesis involves cobalt-catalyzed zinc insertion into 4-bromo-2-fluorobenzonitrile. The protocol from outlines:
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Reagents: 4-Bromo-2-fluorobenzonitrile, zinc dust, cobalt(II) chloride.
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Conditions: Stirring in acetonitrile at 25°C for 1 hour.
This method avoids expensive palladium catalysts, leveraging cobalt’s ability to mediate oxidative addition and transmetallation .
Large-Scale Production
Gram-scale synthesis requires:
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Catalyst Loading: 2.5 mol% nickel(II) chloride-dimethyl ether complex .
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Ligands: 4,4’-Dimethoxy-2,2’-bipyridine (L3) to suppress side products like Heck-type adducts .
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Temperature Control: Maintaining 25°C prevents defluorination .
Applications in Organic Synthesis
Nickel-Catalyzed Dicarbofunctionalization
In a landmark study, 4-cyano-3-fluorophenylzinc bromide participated in the alkyl-arylation of 3,3,3-trifluoropropene (TFP) :
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Reaction Scope: 75% yield for electron-rich arylzinc reagents using [trans-NiCl₂(PCy₂Ph)₂] (Ni-2) .
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Mechanism: Sequential oxidative addition of alkyl halides, migratory insertion into TFP, and transmetallation with the zinc reagent .
Triazine-Based Electroluminescent Materials
The compound enabled the synthesis of 2,4,6-tris(4-fluorophenyl)-1,3,5-triazine, a key intermediate for thermally activated delayed fluorescence (TADF) emitters :
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Coupling Efficiency: 58% yield when reacted with 2,4,6-trichloro-1,3,5-triazine .
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Device Performance: Resulting OLEDs achieved external quantum efficiencies (EQE) up to 13% .
Future Directions and Challenges
While current applications focus on cross-coupling and optoelectronics, unexplored opportunities include:
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Photoredox Catalysis: Leveraging the cyano group’s electron-withdrawing nature for radical reactions.
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Bioconjugation: Fluorine’s isotopic properties could aid PET tracer development.
Challenges persist in enhancing stability for aqueous-phase reactions and reducing nickel catalyst loadings below 1 mol% .
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